N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
描述
BenchChem offers high-quality N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-12(2)17(25)20-6-7-24-16-15(9-22-24)18(26)23(11-21-16)10-13-4-3-5-14(19)8-13/h3-5,8-9,11-12H,6-7,10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAULJCXYJXFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
常见问题
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step organic reactions, including cyclization and functional group substitutions. Key parameters include:
- Temperature : Optimal ranges (e.g., 80–100°C for cyclization steps) to prevent side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for pyrazolo[3,4-d]pyrimidine core formation .
- Catalysts : Use of triethylamine or DBU for deprotonation in amide bond formation .
- Purification : HPLC with C18 columns and gradient elution (acetonitrile/water) ensures >95% purity .
Q. Which analytical techniques are essential for structural elucidation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazolo-pyrimidine core and substituent positions (e.g., 3-chlorobenzyl group at δ 4.5–5.0 ppm) .
- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 439.1) and detects impurities .
- X-ray crystallography : Resolves 3D conformation, bond angles, and non-covalent interactions critical for target binding .
Q. What in vitro models are suitable for preliminary biological screening?
- Kinase inhibition assays : Use recombinant enzymes (e.g., JAK3 or EGFR) with ADP-Glo™ kits to measure IC₅₀ values .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Substitutions at key positions modulate activity:
| Position | Modification | Impact on Activity | Reference |
|---|---|---|---|
| 3-Chlorobenzyl | Replacement with 3-fluorobenzyl | ↑ Kinase inhibition (JAK3 IC₅₀: 12 nM → 8 nM) | |
| Isobutyramide | Switch to 2-ethoxybenzamide | ↓ Cytotoxicity (HeLa: 78% → 43% viability) |
- Method : Parallel synthesis with automated liquid handlers for rapid SAR profiling .
Q. What computational strategies predict target binding modes and pharmacokinetics?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Glu903 in JAK3) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes (≥100 ns trajectories) .
- ADMET prediction : SwissADME or pkCSM to estimate logP (2.1), CYP3A4 inhibition risk, and BBB permeability .
Q. How can researchers resolve contradictions in biological assay data?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine) .
- Cellular context : Compare results across cell lines with differing expression levels of target proteins (e.g., JAK3 in TF-1 vs. U937 cells) .
- Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce phosphate esters at the isobutyramide group for enhanced aqueous solubility .
- Nanoparticle formulation : Use PLGA-based carriers (150–200 nm size) to increase plasma half-life in rodent models .
- Salt formation : Hydrochloride salts improve crystallinity and dissolution rates (pH 6.8 buffer) .
Data Contradiction Analysis Example
Conflict : Discrepancies in reported IC₅₀ values for JAK3 inhibition (12 nM vs. 35 nM).
- Root cause : Differences in assay conditions:
- ATP concentration: 10 μM (low) vs. 100 μM (physiological) .
- Enzyme source: Recombinant human vs. murine JAK3 .
- Resolution : Normalize data using Z-factor scores and cross-validate with orthogonal assays (e.g., Western blotting for p-STAT5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
